molecular formula C17H19N3O3S B2683321 Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate CAS No. 933852-53-0

Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate

Cat. No. B2683321
CAS RN: 933852-53-0
M. Wt: 345.42
InChI Key: YCWVNNNSLINFKN-UHFFFAOYSA-N
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Description

“Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate” is a unique chemical compound with the empirical formula C17H19N3O3S . It has a molecular weight of 345.42 . This compound is solid in form .


Molecular Structure Analysis

The compound’s structure can be represented by the SMILES string O=C1N=C(S)N(C2CCCC2)C3=NC(C4CC4)=CC(C(OC)=O)=C31 . This notation provides a way to describe the structure of the compound in a linear format, which can be useful for computational chemistry applications.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 345.42 . The InChI key, which is a unique identifier for chemical substances, is YCWVNNNSLINFKN-UHFFFAOYSA-N . The compound is solid in form .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it may be toxic if swallowed . The safety information includes the signal word “Danger” and the hazard statement H301 . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

methyl 1-cyclopentyl-7-cyclopropyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-16(22)11-8-12(9-6-7-9)18-14-13(11)15(21)19-17(24)20(14)10-4-2-3-5-10/h8-10H,2-7H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWVNNNSLINFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=O)NC(=S)N2C3CCCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate

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